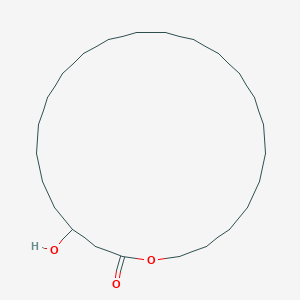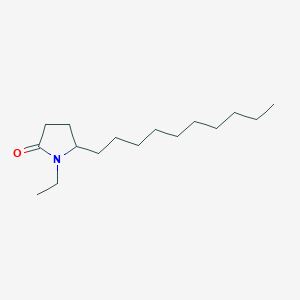
3-Azido-2,3'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-2,3’-bithiophene: is an organic compound that belongs to the class of azides It consists of a bithiophene backbone with an azido group attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-2,3’-bithiophene typically involves the introduction of an azido group to a bithiophene precursor. One common method is the nucleophilic substitution reaction where a halogenated bithiophene reacts with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for 3-Azido-2,3’-bithiophene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.
Análisis De Reacciones Químicas
Types of Reactions: 3-Azido-2,3’-bithiophene can undergo various chemical reactions, including:
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions with alkenes to form triazoline adducts.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution Reactions: The azido group can act as a nucleophile in substitution reactions, replacing halogen atoms in other compounds.
Common Reagents and Conditions:
Cycloaddition: Typically involves alkenes and is carried out at room temperature.
Reduction: Uses reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.
Substitution: Utilizes azide salts such as sodium azide in polar aprotic solvents.
Major Products:
Cycloaddition: Triazoline adducts.
Reduction: Corresponding amines.
Substitution: Alkyl azides.
Aplicaciones Científicas De Investigación
Chemistry: 3-Azido-2,3’-bithiophene is used as a building block in the synthesis of more complex organic molecules. Its azido group allows for further functionalization through click chemistry and other azide-based reactions .
Biology and Medicine:
Industry: In the industrial sector, 3-Azido-2,3’-bithiophene could be used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties .
Mecanismo De Acción
The mechanism of action of 3-Azido-2,3’-bithiophene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in various chemical applications. Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparación Con Compuestos Similares
3-Azido-3’-deoxythymidine (AZT): An antiviral drug used in the treatment of HIV.
3-Azido-2’,3’-dideoxyuridine (CS-87): An analogue of AZT with similar properties.
Comparison: 3-Azido-2,3’-bithiophene is unique due to its bithiophene backbone, which imparts distinct electronic properties compared to other azido compounds like AZT and CS-87. While AZT and CS-87 are primarily used in medicinal chemistry, 3-Azido-2,3’-bithiophene finds applications in materials science and organic synthesis, highlighting its versatility and potential for diverse applications .
Propiedades
Número CAS |
82080-31-7 |
|---|---|
Fórmula molecular |
C8H5N3S2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
3-azido-2-thiophen-3-ylthiophene |
InChI |
InChI=1S/C8H5N3S2/c9-11-10-7-2-4-13-8(7)6-1-3-12-5-6/h1-5H |
Clave InChI |
VVMFUZOKVCUXLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=C(C=CS2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)






![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)


![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)

